molecular formula C11H8N2S B12877725 2-(1H-pyrrol-3-yl)benzo[d]thiazole CAS No. 484003-46-5

2-(1H-pyrrol-3-yl)benzo[d]thiazole

Cat. No.: B12877725
CAS No.: 484003-46-5
M. Wt: 200.26 g/mol
InChI Key: ZYGTWTMBQNTTKK-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-3-yl)benzo[d]thiazole is a heterocyclic compound that features both a pyrrole and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-3-yl)benzo[d]thiazole typically involves the coupling of a pyrrole derivative with a benzothiazole derivative. One common method involves the reaction of 2-aminothiophenol with an appropriate pyrrole aldehyde under acidic conditions to form the desired product . The reaction is usually carried out in ethanol at elevated temperatures (around 50°C) for about an hour .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-3-yl)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)benzo[d]thiazole
  • 2-(1H-pyrrol-2-yl)benzo[d]thiazole
  • 2-(1H-imidazol-2-yl)benzo[d]thiazole

Uniqueness

2-(1H-pyrrol-3-yl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required, such as in drug design and materials science .

Properties

CAS No.

484003-46-5

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(1H-pyrrol-3-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-7,12H

InChI Key

ZYGTWTMBQNTTKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CNC=C3

Origin of Product

United States

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